molecular formula C7H8O4 B14433690 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one CAS No. 78472-10-3

2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one

Cat. No.: B14433690
CAS No.: 78472-10-3
M. Wt: 156.14 g/mol
InChI Key: YDDFVLGMVIJMMI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-7-oxabicyclo[410]hept-3-en-5-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an adhesion promoter by modifying the surface properties of materials, improving the dispersion of nanoparticles . Its unique structure allows it to participate in specific chemical reactions, leading to the formation of stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
  • 3-(2-Trimethoxysilylethyl)cyclohexene oxide
  • Isophorone epoxide
  • Piperitone oxide

Uniqueness

What sets 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one apart from similar compounds is its specific bicyclic structure, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .

Properties

CAS No.

78472-10-3

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

5-hydroxy-3-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one

InChI

InChI=1S/C7H8O4/c1-10-4-2-3(8)6-7(11-6)5(4)9/h2-3,6-8H,1H3

InChI Key

YDDFVLGMVIJMMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(C2C(C1=O)O2)O

Origin of Product

United States

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